molecular formula C23H18ClN3O4 B2650164 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923165-66-6

3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2650164
M. Wt: 435.86
InChI Key: DLVIOHPYXGEZGF-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are of great importance in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported to be achieved through Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .


Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives have been studied. The Pd-catalyzed one-pot direct ortho C–H arylation of these derivatives has been reported . Many functional groups are well tolerated under these direct C–H arylation conditions .

Scientific Research Applications

1. Structural Studies and Molecular Interactions

In the realm of crystallography and molecular interaction studies, compounds similar to the requested chemical have been synthesized and analyzed. For instance, 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione and its derivatives have been crystallized and studied for their molecular structure, showcasing hydrogen bond patterns and crystalline structures. These findings contribute to a deeper understanding of molecular interactions and structural stability in such complex molecules (Low et al., 2004).

2. Synthesis of Azo Disperse Dyes

In the field of synthetic chemistry, specifically in the production of dyes, related pyrido compounds have been utilized. The condensation process involving these compounds has led to the creation of isomeric azo disperse dyes, which are significant in textile and pigment industries. This synthesis and the subsequent characterization of the dyes underpin the versatile applications of such pyrido compounds in industrial chemistry (Dikshit & Deodhar, 1983).

3. Novel Therapeutic Agents

Compounds with structures similar to the requested chemical have been synthesized and evaluated for their medicinal properties. For example, certain derivatives have been created as potential anti-inflammatory and analgesic agents, showcasing inhibitory activities on cyclooxygenase enzymes and displaying promising biological activities in preclinical models (Abu‐Hashem et al., 2020).

4. Anticancer and Therapeutic Studies

Research on pyrrole derivatives structurally related to the compound has revealed their potential as cancer therapeutics. These compounds have been synthesized and studied for their ability to inhibit protein kinases, interact with cell membranes, and induce apoptosis in malignant cells. Their antioxidant properties and effects on blood parameters in cancer models have also been investigated, highlighting their potential in cancer treatment and management (Kuznietsova et al., 2019).

Future Directions

The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives could involve exploring their potential in medicinal chemistry . Further studies could also focus on improving the synthesis methods to achieve higher yields .

properties

CAS RN

923165-66-6

Product Name

3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.86

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18ClN3O4/c1-31-18-10-6-16(7-11-18)20(28)14-26-19-3-2-12-25-21(19)22(29)27(23(26)30)13-15-4-8-17(24)9-5-15/h2-12H,13-14H2,1H3

InChI Key

DLVIOHPYXGEZGF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

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